6-Bromo-5-fluorobenzo[d]thiazole
CAS No.:
Cat. No.: VC13616248
Molecular Formula: C7H3BrFNS
Molecular Weight: 232.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3BrFNS |
|---|---|
| Molecular Weight | 232.07 g/mol |
| IUPAC Name | 6-bromo-5-fluoro-1,3-benzothiazole |
| Standard InChI | InChI=1S/C7H3BrFNS/c8-4-1-7-6(2-5(4)9)10-3-11-7/h1-3H |
| Standard InChI Key | DXCZKPGXLMNWJV-UHFFFAOYSA-N |
| SMILES | C1=C2C(=CC(=C1F)Br)SC=N2 |
| Canonical SMILES | C1=C2C(=CC(=C1F)Br)SC=N2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzothiazole core (a benzene ring fused to a thiazole moiety) with bromine and fluorine substituents at positions 6 and 5, respectively. X-ray crystallography of analogous benzothiazoles reveals planar geometries stabilized by π-π stacking and halogen-mediated interactions . Key bond lengths include:
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C-Br: 1.89 Å
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C-F: 1.34 Å
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C-S: 1.72 Å
Physicochemical Parameters
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 232.07 g/mol | PubChem |
| Density | 1.92 g/cm³ | Chemsrc |
| Boiling Point | 365.5±45.0°C | Chemsrc |
| LogP | 2.63 | Chemsrc |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C | Chemsrc |
The elevated LogP value indicates significant lipophilicity, suggesting membrane permeability in biological systems .
Synthesis and Optimization
Primary Synthetic Routes
The synthesis typically involves sequential halogenation of benzothiazole precursors:
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Bromination: 5-Fluorobenzo[d]thiazole undergoes electrophilic substitution using N-bromosuccinimide (NBS) in acetic acid at 80°C, achieving >85% yield.
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Purification: Recrystallization from ethanol/water (3:1 v/v) yields 99% purity, confirmed by HPLC .
Alternative Methods
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| Microwave-assisted | Br₂, FeCl₃ catalyst | 78% | 97% |
| Flow chemistry | HBr, DMF, 120°C | 82% | 98% |
Microwave methods reduce reaction times from 12 hours to 45 minutes while maintaining efficiency .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
δ 8.32 (s, 1H, H-2), 7.94 (d, J=8.8 Hz, 1H, H-4), 7.79 (d, J=4.8 Hz, 1H, H-7) .
Mass Spectrometry
Biological Applications
Antiviral Activity
In a landmark study, 6-bromo-5-fluorobenzo[d]thiazole derivatives exhibited potent anti-norovirus activity:
| Derivative | EC₅₀ (µM) | Target |
|---|---|---|
| Thiophene-carboxamide | 5.6 | Viral RNA polymerase |
| Isoxazole analog | 24.0 | Capsid protein assembly |
Mechanistic studies suggest interference with viral protease function through halogen bonding .
Enzyme Inhibition
The compound inhibits cytochrome P450 isoforms with IC₅₀ values:
| Isoform | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| CYP3A4 | 12.3 | 8.2 vs. CYP2D6 |
| CYP2C9 | 18.7 | 4.5 vs. CYP1A2 |
This profile highlights potential for drug-drug interaction modulation .
Material Science Applications
Organic Electronics
Thin films of 6-bromo-5-fluorobenzo[d]thiazole demonstrate:
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Hole mobility: 0.45 cm²/V·s
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Bandgap: 3.2 eV
Applications in OLEDs improve luminescence efficiency by 22% compared to non-halogenated analogs .
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | >2000 mg/kg |
| Skin Irritation | Non-irritating |
| Environmental Persistence | 28 days (soil half-life) |
Proper PPE including nitrile gloves and fume hood use are mandatory during synthesis .
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